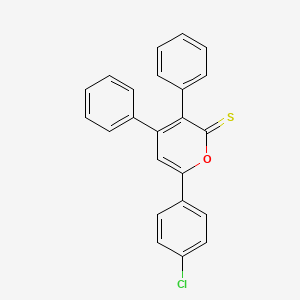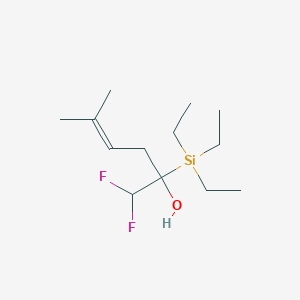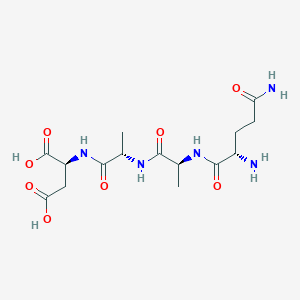
5,6,7-Trifluoronaphthalene-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6,7-Trifluoronaphthalene-2-carbonitrile: is an organic compound with the molecular formula C₁₁H₄F₃N and a molecular weight of 207.15 g/mol . This compound is characterized by the presence of three fluorine atoms attached to the naphthalene ring and a nitrile group at the second position. It is commonly used in various chemical reactions and has applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions: One common method is the fluorination of naphthalene derivatives using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor under controlled conditions . The nitrile group can be introduced through a cyanation reaction using reagents like copper(I) cyanide or sodium cyanide .
Industrial Production Methods: In an industrial setting, the production of 5,6,7-Trifluoronaphthalene-2-carbonitrile may involve large-scale fluorination and cyanation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent product quality .
化学反応の分析
Types of Reactions: 5,6,7-Trifluoronaphthalene-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as or are commonly used.
Reduction: or like are typical reducing agents.
Substitution: Nucleophiles such as amines , thiols , or alkoxides can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .
科学的研究の応用
Chemistry: 5,6,7-Trifluoronaphthalene-2-carbonitrile is used as a building block in organic synthesis, particularly in the development of fluorinated aromatic compounds . It is also employed in cross-coupling reactions such as the Suzuki-Miyaura coupling to form carbon-carbon bonds .
Biology and Medicine: In biological research, this compound is investigated for its potential as a pharmaceutical intermediate . Its unique structure allows for the exploration of fluorinated analogs of biologically active molecules, which can exhibit improved pharmacokinetic properties .
Industry: Industrially, this compound is used in the production of specialty chemicals and advanced materials . Its fluorinated nature imparts desirable properties such as thermal stability and chemical resistance .
作用機序
The mechanism of action of 5,6,7-Trifluoronaphthalene-2-carbonitrile involves its interaction with various molecular targets. The nitrile group can act as an electrophile , participating in reactions with nucleophiles. The fluorine atoms enhance the compound’s electrophilicity and lipophilicity , affecting its reactivity and interaction with biological molecules . These properties make it a valuable tool in the design of enzyme inhibitors and receptor modulators .
類似化合物との比較
- 5,6,7-Trifluoronaphthalene-1-carbonitrile
- 5,6,7-Trifluoronaphthalene-3-carbonitrile
- 5,6,7-Trifluoronaphthalene-4-carbonitrile
Comparison: Compared to its analogs, 5,6,7-Trifluoronaphthalene-2-carbonitrile is unique due to the position of the nitrile group, which influences its chemical reactivity and biological activity . The specific placement of the nitrile group at the second position can result in different steric and electronic effects , making it distinct in terms of its synthetic utility and application potential .
特性
CAS番号 |
874817-33-1 |
|---|---|
分子式 |
C11H4F3N |
分子量 |
207.15 g/mol |
IUPAC名 |
5,6,7-trifluoronaphthalene-2-carbonitrile |
InChI |
InChI=1S/C11H4F3N/c12-9-4-7-3-6(5-15)1-2-8(7)10(13)11(9)14/h1-4H |
InChIキー |
XYIHEFLVUNNGHS-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C(C=C2C=C1C#N)F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2S)-2-[(R)-(5-iodothiophen-2-yl)-(2-methoxyphenoxy)methyl]morpholine](/img/structure/B12602712.png)




![9-[6-(3,5-Diphenylphenyl)naphthalen-2-yl]-10-phenylanthracene](/img/structure/B12602758.png)
![6-[(Hydroxyamino)methylidene]-2,3-dimethoxycyclohexa-2,4-dien-1-one](/img/structure/B12602763.png)

methanone](/img/structure/B12602771.png)


![N-[(5-nitro-2,1-benzothiazol-3-yl)diazenyl]-N-phenylaniline](/img/structure/B12602779.png)
![N-[5-Cyano-2-(hexylamino)pyrimidin-4-yl]benzamide](/img/structure/B12602786.png)
